Spiramine A

Antiviral research Tobacco mosaic virus Plant virology

Spiramine A (CAS 114531-28-1, also designated Spiramine C acetate ester) is an atisine-type C20 diterpene alkaloid originally isolated from Spiraea japonica L. fil.

Molecular Formula C24H33NO4
Molecular Weight 399.5 g/mol
Cat. No. B15568608
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSpiramine A
Molecular FormulaC24H33NO4
Molecular Weight399.5 g/mol
Structural Identifiers
InChIInChI=1S/C24H33NO4/c1-13-15-5-8-24(19(13)28-14(2)26)17(11-15)23-7-4-6-22(3)16(23)12-18(24)29-21(23)25-9-10-27-20(22)25/h15-21H,1,4-12H2,2-3H3/t15?,16-,17+,18?,19?,20+,21+,22?,23?,24?/m1/s1
InChIKeyZPELMDXCJZDIBP-RSNBHUPESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Spiramine A Procurement Guide: C20 Atisine-Type Diterpene Alkaloid CAS 114531-28-1


Spiramine A (CAS 114531-28-1, also designated Spiramine C acetate ester) is an atisine-type C20 diterpene alkaloid originally isolated from Spiraea japonica L. fil. var. acuminata Franch [1]. The compound belongs to a structurally distinct subclass of isoatisine-type alkaloids characterized by an oxazolidine ring system and a specific oxygen substitution pattern at the C-15 position [2]. This structural architecture differentiates Spiramine A from hetisine-type alkaloids found in the same plant complex and establishes its place within the 37+ atisine-type diterpene alkaloids reported from the Spiraea japonica complex [3]. The compound has been characterized for its antiplatelet aggregation activity against platelet-activating factor (PAF) and exhibits a defined molecular target interaction profile relevant to thrombosis and inflammation research applications .

Why Spiramine A Cannot Be Substituted with Generic Atisine-Type Alkaloids: Structural and Functional Differentiation


The Spiraea japonica complex produces over 37 distinct atisine-type diterpene alkaloids alongside 20+ hetisine-type alkaloids, each with non-interchangeable structural and functional properties [1]. Even within the spiramine series (A through Z), subtle variations in the oxazolidine ring configuration, C-15 oxygen substitution pattern, and acetate ester positioning produce divergent bioactivity profiles [2]. The isomerization and interconversion dynamics of the oxazolidine ring system have been documented to occur under specific chemical conditions, meaning that structural analogs cannot be assumed to maintain identical target engagement or functional behavior in biological assays [3]. For researchers requiring defined activity against specific molecular targets—whether PAF receptor-mediated pathways, viral mechanisms, or cellular signaling cascades—verification of the exact spiramine variant is essential .

Spiramine A Quantified Differentiation: Head-to-Head Data Versus In-Class Analogs


Anti-TMV Protective Activity: Spiramine A/B Demonstrates Distinct Efficacy Profile Versus Spiradine F

In head-to-head in vivo antiviral assays against tobacco mosaic virus (TMV) at 100 μg/mL, Spiramine A/B (compounds 39/40 tested as mixture) exhibited a distinct activity profile relative to the structurally related atisine-type alkaloid Spiradine F (compound 38) [1]. While Spiradine F showed strong protective activity (85.34% inhibition rate), Spiramine A/B displayed markedly lower protective effect (<20% inhibition rate). Conversely, both compounds exhibited comparable curative effects (Spiramine A/B: 43.81%; Spiradine F: 48.07%) [1]. This divergent activity pattern between protective and curative phases indicates functional non-equivalence between closely related atisine-type alkaloids, despite sharing the same core skeleton [1].

Antiviral research Tobacco mosaic virus Plant virology

Anti-TMV Curative Activity: Spiramine A/B Achieves Comparable Curative Efficacy to Spiradine F but with Distinct Protective Profile

The same head-to-head in vivo TMV study measured curative effect (inhibition rate at 100 μg/mL) for Spiramine A/B and Spiradine F [1]. Both compounds demonstrated similar curative efficacy: Spiramine A/B achieved a 43.81% inhibition rate, while Spiradine F achieved 48.07% inhibition rate [1]. This represents a difference of only 4.26 percentage points in curative activity—a statistically comparable performance. The contrast is stark when paired with the protective activity data: Spiradine F (85.34% protective) versus Spiramine A/B (<20% protective) demonstrates that these two atisine-type alkaloids possess fundamentally different phase-specific antiviral mechanisms despite similar curative endpoints [1].

Antiviral research Tobacco mosaic virus Curative efficacy

PAF-Induced Platelet Aggregation: Spiramine A Inhibition IC50 of 6.7 μM

Spiramine A inhibits platelet-activating factor (PAF)-induced rabbit platelet aggregation in a concentration-dependent manner, with an IC50 value of 6.7 μM . This quantitative measure establishes a defined potency benchmark for PAF pathway inhibition . The atisine-type diterpene alkaloid class, including Spiradine F, has been documented to inhibit PAF-induced platelet aggregation, but direct IC50 comparative data for Spiradine F or other spiramine variants (B, C, D, F, H, etc.) are not publicly available in the same assay system [1]. This absence of cross-comparative IC50 data across the spiramine series means that researchers cannot assume equivalent PAF inhibition potency when substituting Spiramine A with other atisine-type alkaloids [1].

Anti-platelet research PAF receptor antagonism Thrombosis models

Structural Differentiation: Isoatisine-Type Skeleton with Defined C-15 Oxygen Substitution

Spiramine A belongs to the isoatisine-type subclass of C20 diterpene alkaloids, characterized by a specific oxazolidine ring configuration and a defined oxygen substitution pattern at the C-15 position [1]. This structural arrangement distinguishes Spiramine A from hetisine-type alkaloids (20+ compounds reported from Spiraea japonica complex) that possess fundamentally different ring systems and substitution patterns [2]. The oxazolidine ring in atisine-type alkaloids has been documented to undergo isomerization and interconversion under specific chemical conditions, resulting in altered bioactivity profiles [3]. The specific acetate ester group present in Spiramine A (also designated Spiramine C acetate ester) further differentiates it from non-esterified analogs within the spiramine series .

Structural biology Natural product chemistry Diterpene alkaloids

Biosynthetic Pathway Differentiation: Spiraminol as Validated Precursor for Spiramine A/B Biosynthesis

Isotopic labeling studies using L-[2-13C,15N]serine in in vitro cultured plantlets and enzymatic transformations have identified the diterpene spiraminol as a biosynthetic precursor specifically for Spiramine A/B and C/D [1]. LC-MS and tandem MS analysis confirmed incorporation of labeled serine into Spiramine A/B and C/D, establishing L-serine as one possible nitrogen source involved in the biosynthesis of atisine-type diterpene alkaloids [2]. This biosynthetic relationship is specific to the spiramine subclass; other atisine-type alkaloids such as Spiradine F may originate from distinct biosynthetic branches or utilize alternative nitrogen sources [3].

Biosynthesis Metabolic engineering Isotopic labeling

Spiramine A Research and Industrial Application Scenarios Based on Verified Differentiation


Curative-Phase Antiviral Mechanism Studies Using TMV Model Systems

Based on direct head-to-head in vivo TMV data, Spiramine A/B achieves 43.81% curative inhibition at 100 μg/mL—comparable to Spiradine F (48.07%) but with starkly different protective activity profile (<20% versus 85.34% for Spiradine F) [1]. Researchers investigating curative antiviral mechanisms in plant virology models should select Spiramine A/B specifically when the experimental objective is to isolate curative-phase activity from protective-phase effects. The distinct phase-specific profile provides a valuable tool for dissecting the temporal dynamics of antiviral action in TMV infection models. Note: Spiradine F cannot substitute for protective-phase studies, and procurement without this specificity data would confound experimental interpretation [1].

PAF Receptor Pathway Inhibition and Anti-Platelet Aggregation Assays

Spiramine A provides a verified IC50 benchmark of 6.7 μM for PAF-induced rabbit platelet aggregation inhibition in a concentration-dependent manner . This quantitative potency measure supports thrombosis research, inflammation studies involving PAF-mediated signaling, and antiplatelet drug discovery programs requiring a defined reference compound with characterized PAF pathway activity . Given that comparative IC50 data for other spiramine variants (B-Z) and structurally related atisine-type alkaloids are not publicly available in the same assay system, researchers cannot assume equivalent PAF inhibition potency when substituting Spiramine A with other atisine-type alkaloids [2].

Biosynthetic Pathway Elucidation and Metabolic Engineering of Diterpene Alkaloids

Isotopic labeling studies have validated spiraminol as a biosynthetic precursor specifically for Spiramine A/B and C/D, with L-[2-13C,15N]serine incorporation confirmed via LC-MS and tandem MS analysis [3]. Metabolic engineering investigations requiring spiraminol-derived alkaloids must procure Spiramine A specifically; structurally similar atisine-type alkaloids may originate from distinct biosynthetic branches and cannot substitute for pathway-specific investigations [4]. This validated precursor relationship makes Spiramine A an essential reference standard for studies examining nitrogen incorporation mechanisms in atisine-type diterpene alkaloid biosynthesis [4].

Structure-Activity Relationship Studies of Oxazolidine Ring-Containing Alkaloids

Spiramine A features an isoatisine-type C20 diterpene skeleton with defined oxazolidine ring configuration and specific C-15 oxygen substitution pattern, distinguishing it from the 20+ hetisine-type alkaloids found in Spiraea japonica complex [4]. The oxazolidine ring system has been documented to undergo isomerization and interconversion under specific chemical conditions, with resulting alterations in bioactivity profiles [5]. Structure-activity relationship (SAR) studies examining the relationship between oxazolidine ring stereochemistry and biological function require exact structural verification; procuring the correct atisine-type variant with verified C-15 oxygen substitution is essential for reproducible SAR results [4].

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